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Compound of Interest

Compound Name: 2-Chlorothiazole-5-carbonitrile

Cat. No.: B1363308

Core Characteristics and Physicochemical
Properties

2-Chlorothiazole-5-carbonitrile is a stable, solid organic compound valued for its specific
arrangement of reactive sites. The thiazole core is a privileged scaffold in medicinal chemistry,
and the strategic placement of a chloro-substituent at the 2-position and a nitrile group at the 5-
position makes this molecule a versatile intermediate.[1][2] The electron-withdrawing nature of
both the ring nitrogen and the nitrile group significantly activates the C2-chloro group for
nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic utility.[3]

Data Presentation: Physicochemical Properties
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Property Value Reference(s)
CAS Number 51640-36-9 [415]
Molecular Formula C4HCIN2S [41[5]
Molecular Weight 144.58 g/mol [41[5]
Appearance Solid [4]

Melting Point 47-57 °C [4][5][6]
Boiling Point ~291.1 °C (at 760 mmHq) [41[6]

Flash Point ~104.4 °C [4115]

SMILES Clclnce(s1)C#N [5]
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Visualization: Molecular Structure

Caption: 2D structure of 2-Chlorothiazole-5-carbonitrile.

Synthesis Pathway: A Validated Approach

While direct, peer-reviewed synthesis protocols for 2-Chlorothiazole-5-carbonitrile are not
abundant, a robust and logical pathway can be constructed from established chemical
transformations documented in patent literature and review articles. The most reliable method
involves a two-step sequence starting from known precursors: the formation of the 2-
aminothiazole core, followed by a Sandmeyer-type reaction to install the chloro group.

Visualization: Proposed Synthesis Workflow

Step 1: Hantzsch Thiazole Synthesis

Precursors Cyclocondensation . . . 1. NaNO3, HCI . . : A&/l 2-Chlorothiazole-5-carbonitrile
(e.g., Dichloroacetonitrile, Thiourea) 2-Amino-thiazole-5-carbonitrile Diazonium Salt Intermediate (Target Molecule)

Step 2: Sandmeyer Reaction
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Caption: Proposed two-step synthesis of 2-Chlorothiazole-5-carbonitrile.

Protocol 1: Synthesis of Precursor 2-Amino-thiazole-5-
carbonitrile

This protocol is adapted from procedures described in the synthesis of kinase inhibitors.[5][7] It
relies on the classical Hantzsch thiazole synthesis.

» Rationale: This reaction efficiently constructs the desired thiazole ring system from readily
available acyclic precursors. Dichloroacetonitrile serves as the a-halocarbonyl equivalent,
and thiourea provides the N-C-S backbone.

o Step-by-Step Methodology:

o Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a
magnetic stirrer, reflux condenser, and nitrogen inlet.

o Reagent Addition: Charge the flask with N,N-Dimethylformamide (DMF). Add 2-amino-
thiazole-5-carbonitrile (1.0 eq) and 4,6-dichloro-2-methylthiopyrimidine (1.0 eq).

o Base Addition: Add tribasic potassium phosphate (K3sPOa) (1.0-1.2 eq) to the mixture. The
base is crucial for facilitating the condensation and neutralizing the HCI generated in situ.

o Reaction Conditions: Heat the reaction mixture to 100 °C. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS) until the starting material is consumed (typically 4-6 hours).

o Work-up and Isolation: a. Cool the reaction to room temperature and remove the solvent
under reduced pressure. b. Dissolve the residue in water. c. Acidify the aqueous solution
with concentrated HCI to a pH of 4-5. This protonates the product, causing it to precipitate.
d. Isolate the resulting solid by vacuum filtration. e. Wash the solid sequentially with water
and diethyl ether to remove residual salts and organic impurities. f. Dry the purified 2-
amino-thiazole-5-carbonitrile under vacuum.
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Protocol 2: Sandmeyer Reaction to 2-Chlorothiazole-5-
carbonitrile

This is a standard, reliable method for converting an aromatic amine to a chloride.[8][9]

o Rationale: The amino group is not a good leaving group. Diazotization converts it into an
excellent leaving group (N2 gas), allowing for substitution with a chloride ion, typically
delivered from a copper(l) chloride catalyst.

o Step-by-Step Methodology:

o Diazotization: a. Suspend 2-amino-thiazole-5-carbonitrile (1.0 eq) in an aqueous solution
of hydrochloric acid (~6 M) at 0-5 °C in an ice bath. b. Prepare a solution of sodium nitrite
(NaNO2) (1.1 eq) in cold water. c. Add the sodium nitrite solution dropwise to the thiazole
suspension, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure
complete formation of the diazonium salt.

o Chloride Displacement: a. In a separate flask, prepare a solution of copper(l) chloride
(CuCl) (1.2 eq) in concentrated HCI at 0-5 °C. b. Add the cold diazonium salt solution
slowly to the CuCl solution. Vigorous evolution of N2 gas will be observed. c. After the
addition is complete, allow the reaction to warm to room temperature and stir for 1-2
hours.

o Work-up and Isolation: a. Extract the reaction mixture with an organic solvent such as
ethyl acetate or dichloromethane (3x volumes). b. Combine the organic layers and wash
with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid),
and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product. d. Purify the crude 2-Chlorothiazole-5-carbonitrile by column chromatography
on silica gel or by recrystallization.

Core Reactivity and Synthetic Protocols

The utility of 2-Chlorothiazole-5-carbonitrile stems from two primary reactive handles: the
C2-chloride and the C5-nitrile.
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A. Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position

The C2-Cl bond is the primary site of reaction. It is readily displaced by a variety of nitrogen,

sulfur, and oxygen nucleophiles.

Visualization: SNAr Reactivity Workflow
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Caption: Common SNAr reactions of 2-Chlorothiazole-5-carbonitrile.

This protocol is a composite based on methods for synthesizing KIT, JAK, and ACC inhibitors.
[21[8][10]

« Rationale: A non-nucleophilic organic base (like DIPEA) or an inorganic base (like NaOtBu)
is used to deprotonate the amine nucleophile or scavenge the HCI byproduct without
competing in the substitution reaction. Polar aprotic solvents like DMSO or DME are ideal for
SNAr as they solvate the cation but leave the nucleophile highly reactive.

o Step-by-Step Methodology:
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o Reaction Setup: To a dry reaction vial, add 2-Chlorothiazole-5-carbonitrile (1.0 eq), the
desired amine nucleophile (1.0-1.2 eq), and a suitable base (e.g., DIPEA, 2.0-3.0 eq, or
NaOtBu, 1.1 eq).

o Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO, DMA, or DME).
o Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.

o Reaction Conditions: Seal the vial and heat the mixture to the required temperature
(typically 85-100 °C) for 3-16 hours. Monitor progress by LC-MS.

o Work-up: a. Cool the reaction mixture to room temperature. b. If using an organic base,
dilute the mixture with ethyl acetate and wash extensively with water and brine to remove
the solvent and excess base. c. If using an inorganic base, the reaction can be filtered to
remove salts before aqueous work-up. d. Dry the organic layer over anhydrous Na2SOa,
filter, and concentrate.

o Purification: Purify the crude product via silica gel column chromatography or preparative
HPLC.

This procedure is adapted from the synthesis of Lysyl Oxidase (LOX) inhibitors.

o Rationale: A mild inorganic base like potassium carbonate is sufficient to deprotonate the
thiol, forming a potent thiolate nucleophile. DMF is an excellent solvent for this
transformation.

o Step-by-Step Methodology:

o Reaction Setup: Combine 2-Chlorothiazole-5-carbonitrile (1.0 eq), the thiol nucleophile
(1.0 eq), and potassium carbonate (K=2COs) (1.2-1.5 eq) in DMF.

o Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by
TLC or LC-MS.

o Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.
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o Purification: Wash the combined organic extracts with water and brine, dry over NazSOa,
concentrate, and purify by column chromatography.

B. Transformations of the C5-Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other
important groups. The following protocols are based on established methods for nitrile reactivity
on related heterocyclic systems.

o Rationale: Strong acidic or basic conditions with heat can fully hydrolyze the nitrile, first to a
primary amide intermediate and then to the corresponding carboxylic acid.

o Step-by-Step Methodology:

o Setup: In a round-bottom flask, suspend the 2-substituted-thiazole-5-carbonitrile (obtained
from a previous step) in a 6 M aqueous HCI solution or a 20% aqueous NaOH solution.

o Conditions: Heat the mixture to reflux (approx. 100-110 °C) for several hours until LC-MS
analysis indicates complete conversion.

o Work-up (Acidic Hydrolysis): Cool the solution and neutralize with a base (e.g., NaOH) to
precipitate the product at its isoelectric point. Filter, wash with cold water, and dry.

o Work-up (Basic Hydrolysis): Cool the solution and acidify with HCI to a pH of 2-3 to
precipitate the carboxylic acid. Filter, wash with cold water, and dry.

o Rationale: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are required to
reduce the stable carbon-nitrogen triple bond to a primary amine (aminomethyl group).

o Step-by-Step Methodology:

o Setup: In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH4 (2.0-3.0 eq) in an
anhydrous ether solvent like THF at O °C.

o Addition: Dissolve the 2-substituted-thiazole-5-carbonitrile in anhydrous THF and add it
dropwise to the LiAlH4 suspension.
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o Conditions: After addition, allow the mixture to warm to room temperature and then heat to

reflux for 2-4 hours.

o Quenching (Fieser workup): Cool the reaction to 0 °C and carefully quench the excess

LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous

NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlHa4 in grams.

o Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash

thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude

aminomethyl product.

Case Studies in Drug Discovery

2-Chlorothiazole-5-carbonitrile has been instrumental in the development of several classes

of therapeutic agents.

Data Presentation: Applications in Medicinal Chemistry

Role of 2-
. . Example ]
Therapeutic Target  Disease Area Chlorothiazole-5-
Reference(s) .
carbonitrile
Electrophilic core for
, , _ US8987268B2[2], _ _
Janus Kinase (JAK) Autoimmune Diseases SNAr with amine-
WO02011028864A1[4] )
bearing fragments.
Electrophile for
Acetyl-CoA ) ) )
Metabolic Syndrome CA2641734A1[8] reaction with a

Carboxylase (ACC)

piperidine nucleophile.

Lysyl Oxidase (LOX)

Cancer (Metastasis)

Anti-metastatic

Inhibitors of Lysyl

Electrophile for SNAr

with thiol nucleophiles.

Oxidase
Electrophilic core for
_ W02024029489A1[10 o _
KIT Kinase Cancer | building kinase
inhibitors.
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Safety, Handling, and Storage

Proper handling of 2-Chlorothiazole-5-carbonitrile is essential due to its hazard profile.

o Hazard Profile: The compound is classified as harmful if swallowed (H302) and causes
serious eye damage (H318). It is an irritant.[4][5]

o Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety
goggles, a lab coat, and nitrile gloves.

e Handling Protocol:

[¢]

Ensure an eyewash station and safety shower are immediately accessible.

o

Avoid creating dust when weighing or transferring the solid.

o

In case of eye contact, rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

o

In case of ingestion, call a poison center or doctor if you feel unwell. Rinse mouth.

o Storage: Store in a tightly sealed container at -20 °C. For long-term stability, storage under
an inert atmosphere (Nitrogen or Argon) is recommended.

Conclusion

2-Chlorothiazole-5-carbonitrile is a high-value synthetic intermediate whose utility is defined
by its predictable and versatile reactivity. A deep understanding of its core properties, logical
synthesis pathways, and established reaction protocols enables chemists to efficiently leverage
this building block in the design and execution of complex synthetic campaigns. Its proven
application in the development of inhibitors for critical disease targets like JAK, ACC, and LOX
underscores its continued importance in the fields of medicinal and agricultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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